![molecular formula C11H4F6N4 B162105 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile CAS No. 138555-70-1](/img/structure/B162105.png)

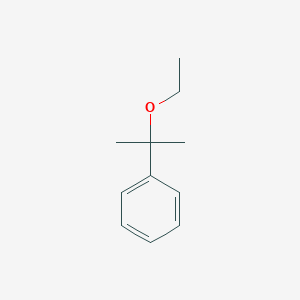

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial Applications

Compounds with the 3,5-Bis(trifluoromethyl)phenyl motif, such as “2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile”, have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown promising results against planktonic Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and Enterococci .

Antimicrobial Studies

The 3,5-Bis(trifluoromethyl)phenyl motif is also used in the design and synthesis of novel pyrazole derivatives for antimicrobial studies . These derivatives have shown potent growth inhibition against MRSA persisters .

Biofilm Eradication

Some of these pyrazole derivatives have also shown potential against S. aureus biofilms, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

Drug Development

The trifluoromethyl (TFM, -CF3) group, which is present in “2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, making it a valuable component in drug development .

Organic Transformations

The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . It is used ubiquitously in H-bond catalysts .

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .

Mode of Action

It can be inferred from related compounds that it may involve the activation of substrates and subsequent stabilization of partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It is known that similar compounds are used extensively in promoting organic transformations .

Result of Action

Based on the properties of similar compounds, it can be inferred that it may play a role in promoting organic transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar compounds have stability at room temperature and gradually decompose under high temperature or light exposure . Therefore, it is crucial to consider these factors when using this compound.

properties

IUPAC Name |

2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQQTABIHVIOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4F6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381821 |

Source

|

| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile | |

CAS RN |

138555-70-1 |

Source

|

| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)